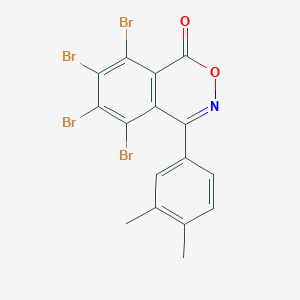
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is a brominated benzoxazinone derivative. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of multiple bromine atoms and a benzoxazinone core makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazinone derivatives, while reduction reactions can produce partially brominated compounds .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: A brominated pyrimidine derivative with similar structural features.
2-Amino-5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one: Another brominated benzoxazinone derivative with an amino group.
Uniqueness
5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is unique due to its specific bromination pattern and the presence of a benzoxazinone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
845728-86-1 |
|---|---|
Fórmula molecular |
C16H9Br4NO2 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C16H9Br4NO2/c1-6-3-4-8(5-7(6)2)15-9-10(16(22)23-21-15)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3 |
Clave InChI |
HKBQKZSDFFPYQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


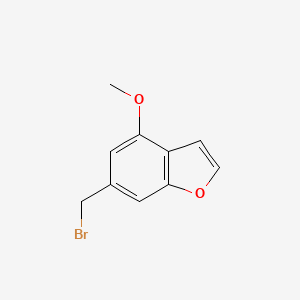
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
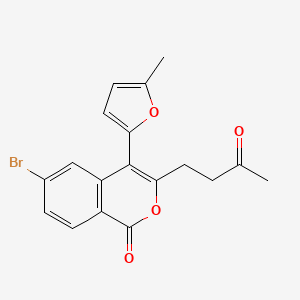


![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
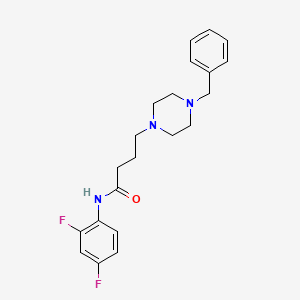
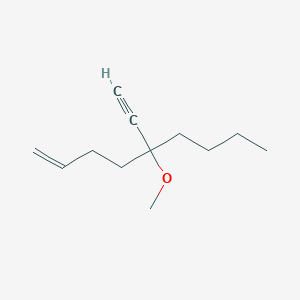
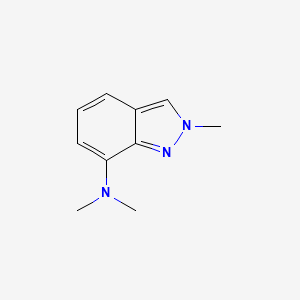
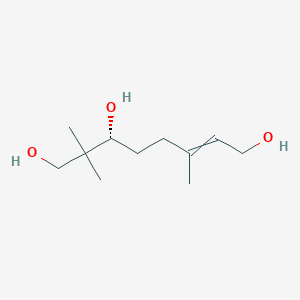
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)

